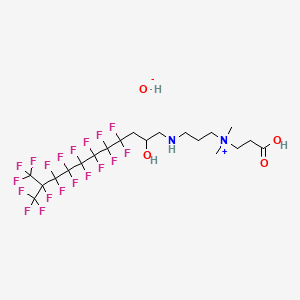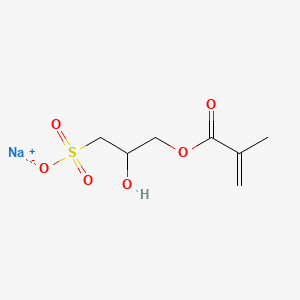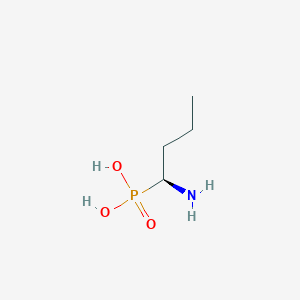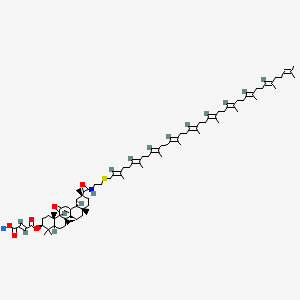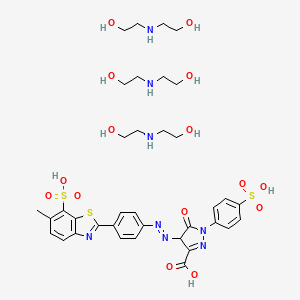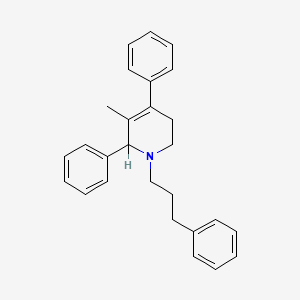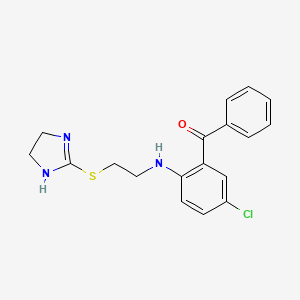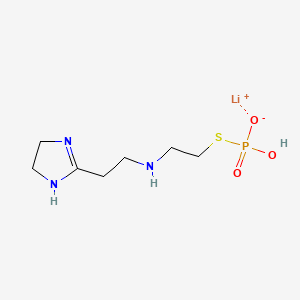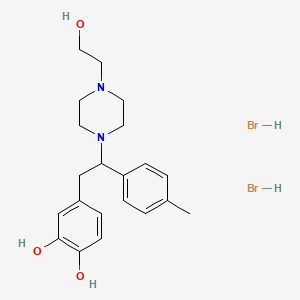
1,2-Benzenediol, 4-(2-(4-(2-hydroxyethyl)-1-piperazinyl)-2-(4-methylphenyl)ethyl)-, dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenediol, 4-(2-(4-(2-hydroxyethyl)-1-piperazinyl)-2-(4-methylphenyl)ethyl)-, dihydrobromide is a complex organic compound that features a benzenediol core with various functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 1,2-benzenediol and other reagents necessary to introduce the piperazine and hydroxyethyl groups. Common synthetic routes could involve:
Step 1: Formation of the piperazine derivative.
Step 2: Introduction of the hydroxyethyl group.
Step 3: Coupling with 1,2-benzenediol.
Step 4: Formation of the dihydrobromide salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The benzenediol core can undergo oxidation to form quinones.
Reduction: Reduction reactions might target the piperazine or hydroxyethyl groups.
Substitution: Various substitution reactions can modify the functional groups attached to the benzenediol core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be studied for its interactions with biological molecules or its potential as a biochemical probe.
Medicine
In medicinal chemistry, this compound might be investigated for its pharmacological properties, such as its potential as a drug candidate for treating specific diseases.
Industry
In industry, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The pathways involved could include signal transduction, metabolic pathways, or other biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Benzenediol derivatives: Compounds with similar benzenediol cores but different functional groups.
Piperazine derivatives: Compounds with similar piperazine structures but different substituents.
Hydroxyethyl derivatives: Compounds with hydroxyethyl groups attached to different cores.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups, which might confer unique chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
87203-85-8 |
|---|---|
Formule moléculaire |
C21H30Br2N2O3 |
Poids moléculaire |
518.3 g/mol |
Nom IUPAC |
4-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-(4-methylphenyl)ethyl]benzene-1,2-diol;dihydrobromide |
InChI |
InChI=1S/C21H28N2O3.2BrH/c1-16-2-5-18(6-3-16)19(14-17-4-7-20(25)21(26)15-17)23-10-8-22(9-11-23)12-13-24;;/h2-7,15,19,24-26H,8-14H2,1H3;2*1H |
Clé InChI |
BUWNWKYQIOZJAX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(CC2=CC(=C(C=C2)O)O)N3CCN(CC3)CCO.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





